6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine
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Overview
Description
6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core structure substituted with a pyridazinyl-piperazinyl-pyridinyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. Another approach involves the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives with pyridine N-imine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazinyl and piperazinyl moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacologically active agent.
Mechanism of Action
The mechanism of action of 6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a wide range of biological activities.
Pyrazolylpyridazine: Known for its anti-inflammatory and antibacterial properties.
Uniqueness
6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is unique due to its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity may contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9/c1-2-15(25-24-14(1)13-3-5-19-6-4-13)26-7-9-27(10-8-26)18-16-17(21-11-20-16)22-12-23-18/h1-6,11-12H,7-10H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLKTJGSEDJKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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